![molecular formula C10H11ClN4O B567934 4-(4-Chlor-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholin CAS No. 1227958-05-5](/img/structure/B567934.png)
4-(4-Chlor-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholin
Übersicht
Beschreibung
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a morpholine ring
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biological Research: The compound is used to study signal transduction pathways, particularly those involving kinases.
Industrial Applications: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine are specific kinases involved in disease pathways . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is crucial in transmitting signals within cells (signal transduction) and in regulating cellular activity .
Mode of Action
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine interacts with its kinase targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It is known that the compound is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine’s action are primarily related to its inhibitory effects on specific kinases. This inhibition can disrupt the signaling pathways that these kinases are involved in, leading to potential therapeutic effects. For example, derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
Under normal temperature and humidity conditions, 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemische Analyse
Biochemical Properties
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is known to interact with several enzymes, proteins, and other biomolecules. It is a key component in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Cellular Effects
The effects of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine on cells are primarily related to its role in the JAK-STAT signaling pathway . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors, which include compounds synthesized from 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine, have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is related to its role as a building block in the synthesis of JAK inhibitors . These inhibitors work by binding to JAK enzymes and inhibiting their activity, thereby disrupting the JAK-STAT signaling pathway . This can result in the inhibition of cell division and death, and the prevention of tumor formation processes .
Temporal Effects in Laboratory Settings
It is known that this compound is used in the synthesis of JAK inhibitors , which have been studied extensively in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Jak inhibitors, which are synthesized using this compound, have been tested in animal models . The effects of these inhibitors can vary depending on the dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
As a key component in the synthesis of JAK inhibitors , it is likely involved in the metabolic pathways related to these inhibitors.
Transport and Distribution
As a component in the synthesis of JAK inhibitors , it may be transported and distributed in a similar manner to these inhibitors.
Subcellular Localization
As a component in the synthesis of JAK inhibitors , it may be localized in similar subcellular compartments to these inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . This intermediate is then reacted with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to improve yield and scalability. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Cross-coupling reactions: It participates in Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Suzuki coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine nucleophile would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A core structure used in the synthesis of various kinase inhibitors.
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate:
Uniqueness
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and pharmacokinetic properties. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its effectiveness as a kinase inhibitor scaffold .
Eigenschaften
IUPAC Name |
4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXYLHGPSIECAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CN3)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744305 | |
| Record name | 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-05-5 | |
| Record name | 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



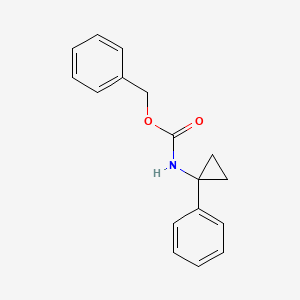

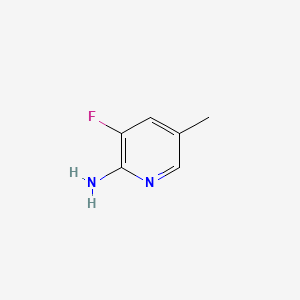

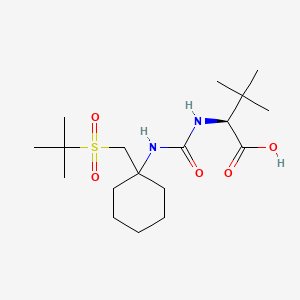
![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
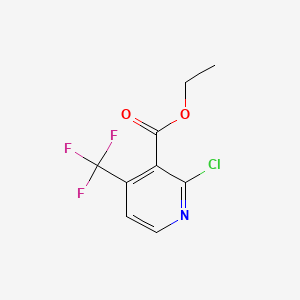
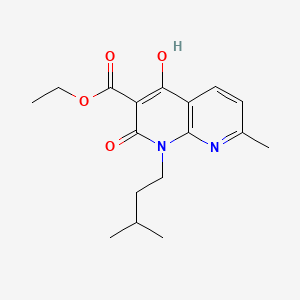
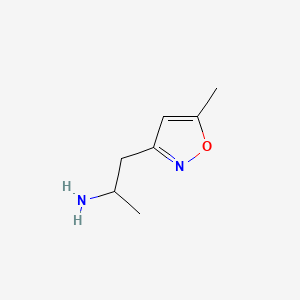
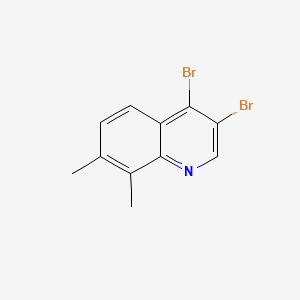
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)
![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)
![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)
